![molecular formula C19H12BrF2NOS B2806762 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339104-51-7](/img/structure/B2806762.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a sulfanyl group attached to a bromophenyl ring, which is further connected to a difluorobenzene ring through a carboxamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the core difluorobenzene ring. This is followed by the introduction of the sulfanyl group and the bromophenyl moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and molecular pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mécanisme D'action
The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-[(4-bromophenyl)sulfonyl]phenyl)-2,6-difluorobenzenecarboxamide
N-(4-[(4-bromophenyl)amino]phenyl)-2,6-difluorobenzenecarboxamide
Uniqueness: N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide stands out due to its sulfanyl group, which imparts unique chemical properties compared to its sulfonyl and amino counterparts
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NOS/c20-12-4-8-14(9-5-12)25-15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVGJQRSFJXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)
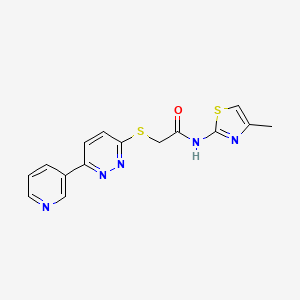
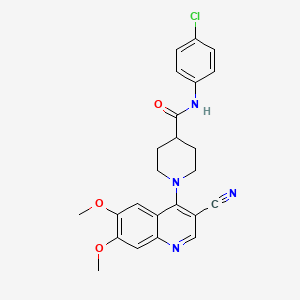
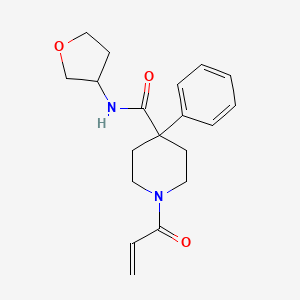
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)
![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2806690.png)
![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2806692.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)
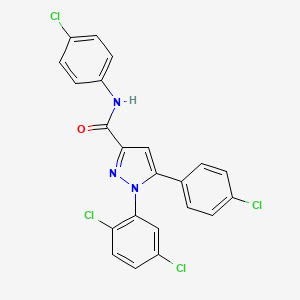
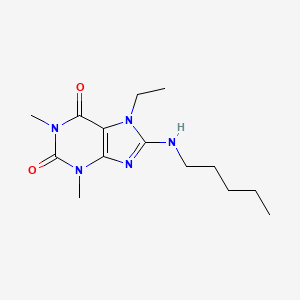
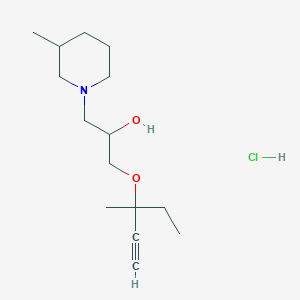
![N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)
